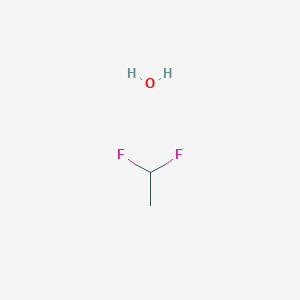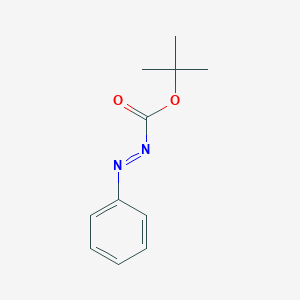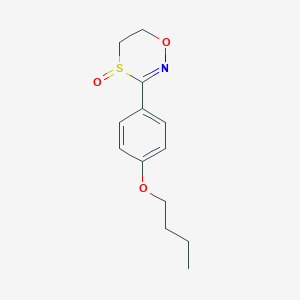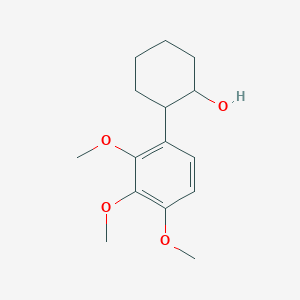
2-(Chlorocarbonyl)phenyl 2-hydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chlorocarbonyl)phenyl 2-hydroxybenzoate is an organic compound that features both a chlorocarbonyl group and a hydroxybenzoate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorocarbonyl)phenyl 2-hydroxybenzoate typically involves the reaction of 2-hydroxybenzoic acid with 2-(chlorocarbonyl)phenyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.
化学反应分析
Types of Reactions
2-(Chlorocarbonyl)phenyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Hydrolysis Agents: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Oxidizing and Reducing Agents: Reagents like potassium permanganate (oxidizing) and sodium borohydride (reducing) are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(Chlorocarbonyl)phenyl 2-hydroxybenzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Chlorocarbonyl)phenyl 2-hydroxybenzoate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
- 2-(Chlorocarbonyl)phenyl 2-hydroxybenzoic acid
- 2-(Chlorocarbonyl)phenyl benzoate
- 2-(Chlorocarbonyl)phenyl salicylate
Uniqueness
2-(Chlorocarbonyl)phenyl 2-hydroxybenzoate is unique due to the presence of both a chlorocarbonyl group and a hydroxybenzoate group in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
90510-23-9 |
|---|---|
分子式 |
C14H9ClO4 |
分子量 |
276.67 g/mol |
IUPAC 名称 |
(2-carbonochloridoylphenyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C14H9ClO4/c15-13(17)10-6-2-4-8-12(10)19-14(18)9-5-1-3-7-11(9)16/h1-8,16H |
InChI 键 |
JOYTUOPBRYGIJJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


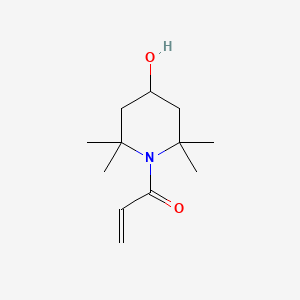
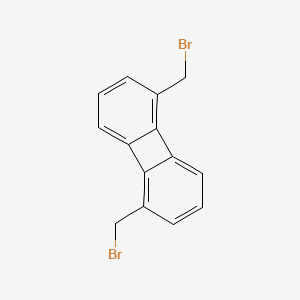
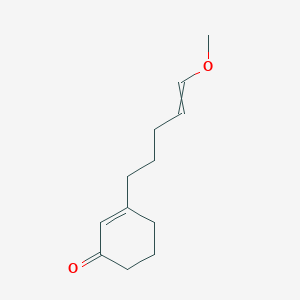
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
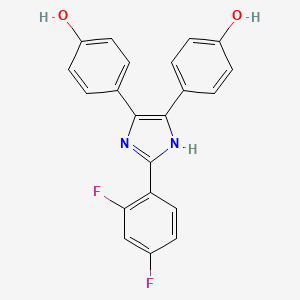
![8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine](/img/structure/B14345961.png)
![Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14345969.png)

![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)
